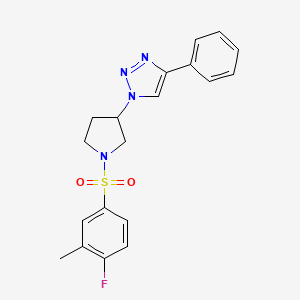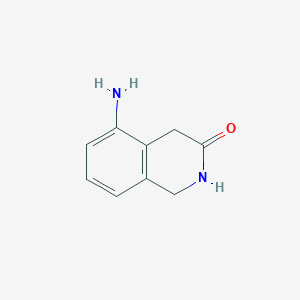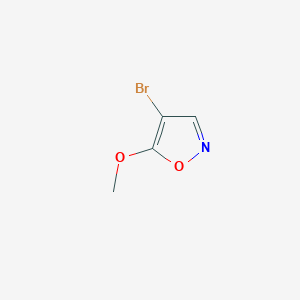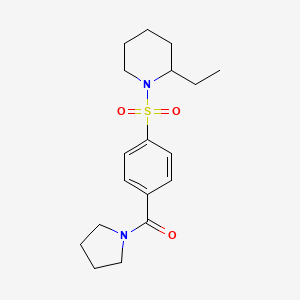![molecular formula C23H21FN2O5 B2874543 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946204-93-9](/img/structure/B2874543.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzodioxole, a pyridinone, and an acetamide. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products. The pyridinone is a heterocyclic compound that can have various biological activities. The acetamide group is a functional group consisting of a carbonyl group attached to a nitrogen atom, which is often found in various drugs and chemicals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and pyridinone rings would likely contribute to the rigidity of the molecule, while the acetamide group could potentially form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, functional groups, and stereochemistry. For example, it could potentially have a high boiling point due to the presence of multiple rings and polar functional groups .Wissenschaftliche Forschungsanwendungen
Synthesis of Benzylisoquinoline Alkaloids
The benzo[d][1,3]dioxole moiety is a key feature in the synthesis of benzylisoquinoline alkaloids, which include important compounds such as aporphines, coptisines, and dibenzopyrrocolines . These alkaloids have various pharmacological properties and are used in the treatment of disorders like hypertension, dysentery, and as antitumor agents.
Metabolic Syndrome Disorders Treatment
Derivatives of benzo[1,3]dioxol-5-ylmethyl have shown superior hypoglycemic and hypolipidemic actions. They can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and potentially for cancer involving P53 gene deficiency .
Organic Synthesis
The compound’s structure allows for its use in organic synthesis, particularly in the formation of functionalized benzo[1,3]dioxin-4-ones from salicylic acids and acetylenic esters. This process is facilitated by catalysts like CuI and NaHCO3 in acetonitrile .
Pharmacological Activities of Chalcones
Chalcones, which possess the benzo[d][1,3]dioxol-5-yl moiety, have a wide range of pharmacological activities. They are known for their anti-cancer, anti-infective, anti-diabetic, and antioxidant properties. The compound could be used to synthesize chalcones with these beneficial effects .
Antimalarial and Antibacterial Properties
Quinoline derivatives, which can be synthesized using the compound, have a broad spectrum of biological activity. They are particularly noted for their antimalarial, antitumor, antibacterial, and antioxidant properties, depending on the nature and position of the substituents .
Histone Deacetylase (HDAC) Inhibitors
The compound can be used as an intermediary in the construction of trithiocarbonates as HDAC inhibitors. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, which is an important target for cancer treatment .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c1-15-8-19(27)22(29-13-16-2-5-18(24)6-3-16)11-26(15)12-23(28)25-10-17-4-7-20-21(9-17)31-14-30-20/h2-9,11H,10,12-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZFFSLEWYGGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874465.png)

![N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2874467.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide](/img/structure/B2874469.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2874476.png)
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]](/img/structure/B2874478.png)




![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2874483.png)